Cas no 1779129-46-2 (4-Methoxyphenyl 3,3,3-trifluoropropyl sulfide)

4-Methoxyphenyl 3,3,3-trifluoropropyl sulfide 化学的及び物理的性質
名前と識別子
-
- 1-methoxy-4-(3,3,3-trifluoropropylsulfanyl)benzene
- 4-Methoxyphenyl 3,3,3-trifluoropropyl sulfide
-
- インチ: 1S/C10H11F3OS/c1-14-8-2-4-9(5-3-8)15-7-6-10(11,12)13/h2-5H,6-7H2,1H3
- InChIKey: QRHQFTUAZAUMKC-UHFFFAOYSA-N
- ほほえんだ: C1(OC)=CC=C(SCCC(F)(F)F)C=C1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 5
4-Methoxyphenyl 3,3,3-trifluoropropyl sulfide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1255604-25g |
4-Methoxyphenyl 3,3,3-trifluoropropyl sulfide |
1779129-46-2 | 99% | 25g |
$3210 | 2024-06-05 | |
1PlusChem | 1P01FAXF-250mg |
4-Methoxyphenyl 3,3,3-trifluoropropyl sulfide |
1779129-46-2 | 99% | 250mg |
$110.00 | 2024-06-19 | |
1PlusChem | 1P01FAXF-1g |
4-Methoxyphenyl 3,3,3-trifluoropropyl sulfide |
1779129-46-2 | 99% | 1g |
$231.00 | 2024-06-19 | |
eNovation Chemicals LLC | Y1255604-250mg |
4-Methoxyphenyl 3,3,3-trifluoropropyl sulfide |
1779129-46-2 | 99% | 250mg |
$220 | 2024-06-05 | |
eNovation Chemicals LLC | Y1255604-5g |
4-Methoxyphenyl 3,3,3-trifluoropropyl sulfide |
1779129-46-2 | 99% | 5g |
$1095 | 2025-02-21 | |
eNovation Chemicals LLC | Y1255604-250mg |
4-Methoxyphenyl 3,3,3-trifluoropropyl sulfide |
1779129-46-2 | 99% | 250mg |
$230 | 2025-02-28 | |
eNovation Chemicals LLC | Y1255604-1g |
4-Methoxyphenyl 3,3,3-trifluoropropyl sulfide |
1779129-46-2 | 99% | 1g |
$395 | 2024-06-05 | |
1PlusChem | 1P01FAXF-5g |
4-Methoxyphenyl 3,3,3-trifluoropropyl sulfide |
1779129-46-2 | 99% | 5g |
$677.00 | 2024-06-19 | |
A2B Chem LLC | AX92819-250mg |
4-Methoxyphenyl 3,3,3-trifluoropropyl sulfide |
1779129-46-2 | 99% | 250mg |
$80.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1255604-5g |
4-Methoxyphenyl 3,3,3-trifluoropropyl sulfide |
1779129-46-2 | 99% | 5g |
$1095 | 2025-02-28 |
4-Methoxyphenyl 3,3,3-trifluoropropyl sulfide 関連文献
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
4-Methoxyphenyl 3,3,3-trifluoropropyl sulfideに関する追加情報
Recent Advances in the Study of 4-Methoxyphenyl 3,3,3-trifluoropropyl sulfide (CAS: 1779129-46-2)
In recent years, the compound 4-Methoxyphenyl 3,3,3-trifluoropropyl sulfide (CAS: 1779129-46-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique trifluoropropyl sulfide moiety and methoxyphenyl group, has shown promising potential in various applications, including drug development and material science. The following research brief provides an overview of the latest findings related to this compound, highlighting its synthesis, biological activities, and potential therapeutic applications.
The synthesis of 4-Methoxyphenyl 3,3,3-trifluoropropyl sulfide has been optimized in recent studies to improve yield and purity. Researchers have employed advanced catalytic methods, such as palladium-catalyzed cross-coupling reactions, to achieve efficient and scalable production. These advancements are critical for ensuring the compound's availability for further pharmacological and biochemical studies. The structural elucidation of this molecule has been confirmed through techniques like NMR spectroscopy and mass spectrometry, providing a solid foundation for its characterization.
One of the most notable aspects of 4-Methoxyphenyl 3,3,3-trifluoropropyl sulfide is its potential as a bioactive molecule. Preliminary studies have demonstrated its inhibitory effects on specific enzymes involved in inflammatory pathways, suggesting its utility as an anti-inflammatory agent. Additionally, its unique chemical structure allows for interactions with biological targets that are typically resistant to conventional small molecules, making it a valuable candidate for drug discovery programs targeting hard-to-treat diseases.
Further investigations into the pharmacokinetic properties of this compound have revealed favorable absorption and distribution profiles in preclinical models. These findings are particularly encouraging for its development as an oral therapeutic agent. However, challenges related to metabolic stability and potential toxicity remain areas of active research. Ongoing studies aim to address these issues through structural modifications and formulation strategies.
Beyond its pharmaceutical applications, 4-Methoxyphenyl 3,3,3-trifluoropropyl sulfide has also been explored in material science. Its incorporation into polymer matrices has been shown to enhance material properties such as thermal stability and chemical resistance. These applications highlight the versatility of this compound and its potential to bridge the gap between chemical biology and materials engineering.
In conclusion, the compound 4-Methoxyphenyl 3,3,3-trifluoropropyl sulfide (CAS: 1779129-46-2) represents a multifaceted molecule with significant promise in both pharmaceutical and material science applications. Continued research efforts are expected to further elucidate its mechanisms of action and optimize its properties for practical use. The insights gained from these studies will likely contribute to the development of novel therapeutics and advanced materials in the coming years.
1779129-46-2 (4-Methoxyphenyl 3,3,3-trifluoropropyl sulfide) 関連製品
- 1210318-71-0(N-{2-4-(2-fluorophenyl)piperazin-1-ylethyl}thiophene-3-carboxamide)
- 2306271-99-6(4-bromo-3-methyl-thieno[2,3-c]pyridin-7-ol)
- 220040-48-2(Methyl 6-(chloromethyl)picolinate)
- 1512372-92-7(1-[(2-bromo-3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine)
- 199602-08-9(Carbamic acid, (2,6-dibromophenyl)-, 1,1-dimethylethyl ester (9CI))
- 2060000-22-6(3-formyl-1-(methoxymethyl)-1H-indole-2-carboxylic acid)
- 2229105-56-8(5-(but-3-yn-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole)
- 532970-01-7(N-[2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-methylbenzamide)
- 1805317-61-6(3-(Aminomethyl)-4-(difluoromethyl)-2-iodopyridine)
- 848070-24-6([4-(hydroxymethyl)piperidin-4-yl]methanol)




